Apatorsen Sodium

Phase I pharmacokinetics dose-escalation

Procure Apatorsen sodium for clinically-validated HSP27 knockdown in translational oncology. This 2'-MOE-modified ASO has a defined Phase I PK/PD profile and proven target engagement, establishing a performance benchmark for next-generation therapies. Its efficacy is documented in multiple Phase II trials (Borealis-1, Borealis-2, SPRUCE, RAINIER), making it an essential reference for biomarker-stratified combination studies and novel agent evaluation.

Molecular Formula C224H285N79Na19O116P19S19
Molecular Weight 7575 g/mol
CAS No. 915443-09-3
Cat. No. B10776432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatorsen Sodium
CAS915443-09-3
Molecular FormulaC224H285N79Na19O116P19S19
Molecular Weight7575 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=S)([O-])OC9CC(OC9COP(=S)([O-])OC1CC(OC1COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)([O-])OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)([O-])OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C224H304N79O116P19S19.19Na/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315;;;;;;;;;;;;;;;;;;;/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?;;;;;;;;;;;;;;;;;;;/m1.................../s1
InChIKeyDGMKQBWICZTTBN-OWXIQQMWSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apatorsen Sodium (OGX-427): A Second-Generation Antisense Oligonucleotide Targeting Hsp27 for Oncology Research


Apatorsen sodium (OGX-427) is a second-generation, 2′-methoxyethyl (2′-MOE)-modified antisense oligonucleotide (ASO) designed to bind to heat shock protein 27 (Hsp27) mRNA, resulting in the inhibition of Hsp27 protein production [1]. Hsp27 is a stress-induced chaperone that promotes treatment resistance and cancer progression across multiple solid tumor types [2]. Apatorsen sodium has been evaluated in multiple Phase I and Phase II clinical trials across prostate, bladder, lung, and pancreatic cancers, both as monotherapy and in combination with standard chemotherapeutic regimens [3].

Why Apatorsen Sodium Cannot Be Substituted with Other Hsp27-Targeting Agents or Generic Antisense Oligonucleotides


Apatorsen sodium cannot be substituted with small-molecule Hsp27 inhibitors (e.g., VPC-27) or alternative Hsp27-silencing modalities (e.g., siRNA) due to fundamental differences in mechanism of action, target engagement kinetics, and clinical development stage [1]. The 2′-MOE chemical modification in apatorsen sodium confers distinct pharmacokinetic properties and reduced immunostimulatory effects compared to first-generation phosphorothioate ASOs, enabling systemic intravenous administration with weekly dosing schedules validated in Phase I dose-escalation [2]. Furthermore, clinical outcomes from randomized controlled trials—including Borealis-1, Borealis-2, SPRUCE, and RAINIER—are specific to this exact oligonucleotide sequence and formulation; these efficacy and safety datasets do not extrapolate to other Hsp27-targeting agents [3].

Quantitative Evidence Guide: Apatorsen Sodium Differentiation from Hsp27-Targeting Comparators


Clinical-Grade Safety Profile Established at 1000 mg Weekly IV Dosing Without MTD

Apatorsen sodium demonstrated a defined clinical safety profile with dose-proportional pharmacokinetics in a Phase I dose-escalation study across five dose levels (200-1000 mg). A maximum tolerated dose (MTD) was not defined, with the 1000 mg dose level established as tolerable for Phase II evaluation [1]. This clinical-grade safety dataset distinguishes apatorsen sodium from preclinical Hsp27 inhibitors (e.g., VPC-27) and research-grade siRNAs that lack human tolerability data at therapeutic dosing levels [2].

Phase I pharmacokinetics dose-escalation safety MTD

Circulating Tumor Cell Reduction: 74% of Patients Achieved <5 CTC/7.5 mL Post-Treatment

In the Phase I dose-escalation study, apatorsen sodium treatment resulted in a reduction from ≥5 CTC/7.5 mL at baseline to <5 CTC/7.5 mL post-treatment in 29 out of 39 assessable patients (74%) [1]. This pharmacodynamic effect provides quantitative evidence of target engagement and biological activity distinct from the mechanism of small-molecule Hsp27 inhibitors, which do not demonstrate comparable CTC-modulating effects in published studies.

circulating tumor cells pharmacodynamics biomarker CTC Hsp27

Patient Subgroup with High Baseline Hsp27: Exploratory Survival Signal in Pancreatic Cancer (RAINIER Trial)

The RAINIER trial (gemcitabine/nab-paclitaxel ± apatorsen) showed no overall improvement in unselected metastatic pancreatic cancer patients. However, an exploratory subgroup analysis identified a trend toward prolonged PFS and OS in patients with high baseline serum Hsp27 levels receiving apatorsen sodium plus chemotherapy versus chemotherapy alone [1]. This biomarker-defined subgroup effect distinguishes apatorsen sodium from other investigational agents lacking such stratification signals.

biomarker-stratified pancreatic cancer Hsp27 survival RAINIER

Poor Prognosis Bladder Cancer Subgroup: Median OS 11.9 Months with Apatorsen Plus Chemotherapy (Borealis-1)

In the Borealis-1 trial (gemcitabine/cisplatin ± apatorsen sodium), the overall study population did not demonstrate a statistically significant survival benefit. However, in a pre-specified subgroup of patients with poor prognostic features, median overall survival was 11.9 months for patients receiving apatorsen sodium plus chemotherapy [1]. This contrasts with the typical 5-15% five-year survival rate in advanced urothelial carcinoma treated with first-line chemotherapy alone [2].

bladder cancer urothelial carcinoma poor prognosis survival Borealis-1

Negative Overall Efficacy in Four Randomized Phase II Trials: A Cautionary Differentiation Point

Apatorsen sodium failed to demonstrate statistically significant improvements in primary endpoints across four randomized Phase II trials: SPRUCE (NSCLC: median PFS 6.0 vs 4.9 months, P=NS; OS 10.8 vs 11.8 months), Borealis-1 (urothelial cancer: no overall OS benefit), Borealis-2 (platinum-resistant mUC: no significant survival benefit with docetaxel combination), and RAINIER (pancreatic cancer: no improvement in unselected population) [1][2]. This consistently negative efficacy profile distinguishes apatorsen sodium from other clinical-stage oncology assets with positive Phase II data and informs procurement decisions regarding likelihood of eventual regulatory approval.

randomized controlled trial efficacy negative trial SPRUCE Borealis

Research and Procurement Applications for Apatorsen Sodium Based on Validated Evidence


Translational Research Requiring Clinical-Grade Hsp27 Antisense Oligonucleotide with Defined Human PK/PD Parameters

Investigators conducting translational oncology studies that require a clinically validated Hsp27-targeting antisense oligonucleotide should select apatorsen sodium. The Phase I dataset provides dose-proportional pharmacokinetics up to 1000 mg weekly IV administration and pharmacodynamic evidence of target engagement via CTC reduction in 74% of assessable patients [1]. This established safety and PK/PD profile enables direct comparison to clinical outcomes and supports biomarker-driven combination studies.

Biomarker-Stratified Clinical Trial Design Incorporating Baseline Hsp27 Levels

The RAINIER trial identified a trend toward prolonged PFS and OS in patients with high baseline serum Hsp27 levels, while Borealis-1 demonstrated a survival signal (median OS 11.9 months) in poor prognosis bladder cancer patients [1][2]. Apatorsen sodium is therefore appropriate for procurement by research groups designing biomarker-stratified trials that prospectively select patients based on Hsp27 expression or poor prognostic criteria, where the compound's activity appears concentrated.

Preclinical Studies Investigating ER Stress and Autophagy Modulation in Prostate Cancer Models

Apatorsen sodium induces endoplasmic reticulum (ER) stress and autophagy in prostate cancer cells through mechanisms involving reduced proteasome activity, distinguishing its downstream effects from small-molecule Hsp27 inhibitors [1]. Researchers investigating the intersection of Hsp27 inhibition, ER stress, and autophagy pathways should utilize apatorsen sodium rather than alternative Hsp27 inhibitors due to its well-characterized mechanistic profile in this specific context, including synergistic activity with HSP90 inhibitors in CRPC xenograft models [2].

Negative Control or Historical Comparator Arm Design for Novel Hsp27-Targeting Agents

Given that apatorsen sodium has consistently failed to demonstrate statistically significant survival benefit across four randomized Phase II trials (SPRUCE, Borealis-1, Borealis-2, RAINIER) [1][2], it serves as a benchmark for establishing the performance threshold that next-generation Hsp27-targeting therapies must surpass. Procurement of apatorsen sodium for use as a comparator compound enables rigorous evaluation of novel agents against a well-documented clinical failure case, providing context for go/no-go decisions in early-phase development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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